molecular formula C7H10N2O B1201320 2,4,6-Trimethyl-5-hydroxypyrimidine CAS No. 71267-12-4

2,4,6-Trimethyl-5-hydroxypyrimidine

Cat. No. B1201320
CAS RN: 71267-12-4
M. Wt: 138.17 g/mol
InChI Key: KCROIESOAJCDMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines, the class of compounds to which “2,4,6-Trimethyl-5-hydroxypyrimidine” belongs, has been extensively studied . The main strategies to build up pyrimidines rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

Scientific Research Applications

Anti-Inflammatory Applications in Pharmacology

Pyrimidine derivatives, including 2,4,6-trimethylpyrimidin-5-ol, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others . These compounds can potentially be developed into novel anti-inflammatory agents with minimal toxicity.

Synthesis of Heterocyclic Compounds in Chemistry

In the field of chemistry, 2,4,6-trimethylpyrimidin-5-ol is utilized in the synthesis of functionalized pyridines and pyrimidines. An efficient protocol has been developed using hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation, which is significant for creating various six-membered heterocycles .

Role in Medicinal Chemistry

The compound’s derivatives are explored in medicinal chemistry for their potential therapeutic effects. For instance, 5-hydroxypyrimidine derivatives have shown effects on tumor growth inhibition in certain types of cancer, indicating the significance of 2,4,6-trimethylpyrimidin-5-ol in developing anti-cancer drugs .

Applications in Materials Science

In materials science, pyrimidine derivatives are investigated for their potential use in creating new materials with specific properties. While direct applications of 2,4,6-trimethylpyrimidin-5-ol in materials science are not extensively documented, the compound could contribute to the development of novel materials through its chemical properties and reactions .

Environmental Science Applications

Although not directly linked to environmental science, pyrimidine derivatives are part of broader research in environmental DNA (eDNA) metagenomics. They could play a role in biomonitoring and environmental assessment, helping to detect anthropogenic contamination and microbial source tracking .

Significance in Agricultural Science

While specific applications of 2,4,6-trimethylpyrimidin-5-ol in agricultural science are not explicitly mentioned, the compound could be involved in research related to biological science technicians who support agricultural research activities. It may contribute to the practical technical support in laboratories and field settings .

Safety And Hazards

The safety data sheets for related compounds suggest that personal protective equipment should be used when handling these chemicals to avoid contact with skin and eyes, and to prevent inhalation or ingestion .

Future Directions

Research on pyrimidines is ongoing, with recent advances in the synthesis of borinic acid derivatives . Future research may focus on developing new pyrimidines with enhanced anti-inflammatory activities and minimal toxicity .

properties

IUPAC Name

2,4,6-trimethylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-7(10)5(2)9-6(3)8-4/h10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCROIESOAJCDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221441
Record name 2,4,6-Trimethyl-5-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethyl-5-hydroxypyrimidine

CAS RN

71267-12-4
Record name 2,4,6-Trimethyl-5-hydroxypyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071267124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethyl-5-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2,4-dimethyl-5-acetyloxazole is poured into a Parr Bomb with 20 ml (51 mmol) of concentrated ammonium hydroxide and brought to 180° C. in three hours. Heating is continued for 10 hours, and after cooling the mixture is brought to pH 5 with HCl, extracted into ether, dried over Na2SO4 and stripped in vacuo. The residual solid is crystallized from benzene to give pale yellow crystals (1.3 g, 60%).
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20 mL
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Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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